1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1,3,5-tris(phenylmethoxy)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHFFGNOHWAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C(=O)N(C(=O)N(C2=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95705-20-7 | |
| Record name | 1,3,5-Tribenzyloxy-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione typically involves the nucleophilic substitution of cyanuric chloride with benzyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as acetone or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Chemical Synthesis
Reagent for O-benzylation:
One of the primary applications of 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione is as a reagent for the O-benzylation of hydroxyl groups . Under acidic conditions (e.g., using trifluoromethanesulfonic acid), this compound facilitates the introduction of benzyl groups to alcohols and phenols. This reaction is particularly valuable in organic synthesis due to its high atom economy and the stability of the product against humidity and air .
Advantages in Synthesis:
- High Reactivity: With three benzyl groups per molecule, one equivalent can react with three equivalents of hydroxyl groups, making it an efficient reagent.
- Ease of Use: The reaction can be conducted at room temperature simply by mixing the reagents .
Material Science
Polymer Chemistry:
In material science, 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione has been explored for its potential use in developing new polymeric materials. Its structure allows for the incorporation into polymer chains where it can enhance properties such as thermal stability and mechanical strength.
Coatings and Composites:
The compound's chemical properties suggest it could be utilized in coatings or composites that require enhanced durability and resistance to environmental factors. Research into incorporating such triazine derivatives into polymer matrices is ongoing .
Mechanism of Action
The mechanism of action of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazinane-2,4,6-trione scaffold is highly modular, allowing diverse substituents to tailor properties for specific applications. Below is a comparative analysis with key analogs:
Structural and Functional Group Variations
Key Comparative Insights
- Electronic and Steric Effects: Benzyloxy and cyclohexyl substituents enhance lipophilicity compared to polar tetrazolyl or isocyanate groups. Benzyloxy derivatives exhibit higher aromatic π-π interactions, while cyclohexyl analogs favor solubility in nonpolar media . Brominated (TBC) and tert-butyl-hydroxbenzyl groups introduce steric hindrance and electron-withdrawing effects, critical for flame retardancy and antioxidant activity, respectively .
Thermal Stability :
Reactivity and Applications :
- Tris-imidazolium-TAZTO derivatives (ionic liquids) demonstrate anion-binding capabilities, a feature absent in neutral benzyloxy analogs .
Biological Activity
1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione (CAS Number: 95705-20-7) is a synthetic compound with a unique structure featuring three benzyloxy groups attached to a triazine core. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C24H21N3O6
- Molecular Weight : 447.440 g/mol
- Melting Point : 241.5 - 242.0 °C
- Boiling Point : 556.7 ± 60.0 °C at 760 mmHg
- Density : 1.4 ± 0.1 g/cm³
- LogP : 3.77 (indicating moderate lipophilicity)
Antimicrobial Activity
Research indicates that compounds with triazine structures often exhibit antimicrobial properties. A study evaluating various triazine derivatives demonstrated that certain modifications can enhance their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. While specific data on the antimicrobial activity of 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione is limited, its structural similarity to other active compounds suggests potential effectiveness.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of triazine derivatives have been explored in cancer research. For instance, studies have shown that modifications to the triazine ring can lead to increased apoptosis in cancer cell lines. Preliminary investigations into the cytotoxicity of 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione against various cancer cell lines are warranted to establish its potential as an anticancer agent.
Enzyme Inhibition
Triazine derivatives have been reported to act as enzyme inhibitors in various biochemical pathways. The inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase by similar compounds suggests that 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione may exhibit similar properties. Further studies are needed to confirm specific enzyme interactions and inhibition kinetics for this compound.
Study on Antimicrobial Efficacy
A comparative study investigated the antimicrobial efficacy of several triazine derivatives against common pathogens. The results indicated that certain structural features significantly influenced the activity:
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Triazine A | Inhibited at 50 µg/mL | Inhibited at 25 µg/mL |
| Triazine B | Inhibited at 100 µg/mL | No significant inhibition |
| 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione | Pending further investigation | Pending further investigation |
Cytotoxicity Assessment
In a recent study assessing the cytotoxic effects of various triazines on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazine C | HeLa | 12 |
| Triazine D | MCF-7 | 8 |
| 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione | Pending further investigation | Pending further investigation |
Q & A
Q. What are the optimal synthetic routes for 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione, and how can reaction conditions be optimized?
A green, high-yield synthesis involves trimerization of substituted isocyanates under mild conditions. For example, cyclohexyl isocyanate trimerizes in the presence of trimethylamine and HCl at room temperature, yielding 92% product . Key optimizations include:
- Catalyst choice : Trimethylamine facilitates cyclization while minimizing side reactions.
- Solvent-free or aqueous conditions : Reduces environmental impact and simplifies purification.
- Temperature control : Room-temperature reactions prevent decomposition of sensitive intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- FT-IR : Confirms carbonyl (C=O) and benzyloxy (C-O-C) stretches between 1700–1750 cm⁻¹ and 1200–1250 cm⁻¹, respectively .
- NMR : H NMR identifies benzyl proton resonances (δ 7.2–7.4 ppm), while C NMR confirms triazinane carbonyl carbons (δ 150–160 ppm) .
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in DABCO-derived crystals with a 72% yield .
Q. What green chemistry principles can be applied to synthesize this compound sustainably?
- Use water as a solvent (e.g., in DABCO co-crystallization) to reduce toxicity .
- Avoid halogenated reagents by employing catalyst systems like trimethylamine/HCl .
- Optimize reaction time (e.g., 38 days for slow crystallization) to improve purity without energy-intensive heating .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate the compound’s electronic structure and bioactivity?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For cyclohexyl derivatives, DFT revealed charge distribution at the triazinane core, guiding functionalization strategies .
- Molecular docking : Simulates ligand-protein interactions. Docking studies with HIV-1 protease showed strong binding affinities (-8.5 kcal/mol), suggesting antiviral potential . Key steps include:
Q. What strategies are effective for synthesizing thio-derivatives, and how do substitutions alter properties?
- Thionation : Replace carbonyl groups with thiocarbonyls using PS in xylene. For example, 1,3,5-Tris(4-tolyl)-triazinane-trione converts to trithione at 99% yield, with a redshifted UV-Vis spectrum (λmax ~450 nm) due to S→C=S substitution .
- Impact on bioactivity : Thio-derivatives exhibit enhanced antimicrobial activity, attributed to increased lipophilicity and sulfur-mediated redox interactions .
Q. How can discrepancies in biological activity data across studies be resolved?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains.
- Control for substituent effects : Compare benzyloxy vs. cyclohexyl derivatives, as alkyl groups may alter membrane permeability .
- Validate via orthogonal methods : Pair docking predictions with in vitro enzyme inhibition assays .
Q. What methodologies are recommended for evaluating mutagenicity under OECD guidelines?
Q. How can crystallization conditions be optimized for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
